molecular formula C12H11N3O2 B2692386 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile CAS No. 338411-81-7

2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile

Cat. No.: B2692386
CAS No.: 338411-81-7
M. Wt: 229.239
InChI Key: JIIFVIHUTCCQCF-UHFFFAOYSA-N
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Description

2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile (CAS 338411-81-7) is a chemical compound offered by Key Organics and is recognized as a valuable heterocyclic building block for research and development . This compound belongs to the pyrrole chemical class and is provided with a purity of over 90% . Its molecular structure, featuring both a hydroxymethyl group on a pyrrole ring and a methoxynicotinonitrile moiety, makes it a versatile intermediate in medicinal chemistry and drug discovery projects. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships. The presence of the hydroxymethyl group offers a handle for further functionalization, such as in conjugation or polymerization studies. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[2-(hydroxymethyl)pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFVIHUTCCQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine and pyrrole compounds exhibit significant anticancer properties. A study focused on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features, particularly the presence of the pyrrole ring, enhance its interaction with cellular targets, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Pyridine derivatives have been extensively studied for their antimicrobial activity. Compounds similar to 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial metabolism, suggesting a dual role in both anticancer and antimicrobial applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is pivotal in optimizing its pharmacological properties. Variations in substituents on the pyridine and pyrrole rings can significantly alter biological activity, potency, and selectivity towards specific targets. This understanding is crucial for guiding synthetic modifications aimed at enhancing efficacy while minimizing toxicity .

In Vivo Studies

In vivo studies evaluating the efficacy of similar compounds have demonstrated promising results in tumor-bearing animal models. For instance, a derivative showed a reduction in tumor size and improved survival rates compared to control groups when administered at therapeutic doses . This highlights the potential of this compound as a viable candidate for further clinical evaluation.

Data Table: Summary of Research Findings

ApplicationKey FindingsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Staphylococcus aureus
Molecular DockingStrong binding affinity to target proteins
In Vivo EfficacyReduced tumor size in animal models
Clinical RelevanceFavorable pharmacokinetics observed in related compounds

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrile groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between the target compound and two analogs from recent literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[2-(Hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile (Target) C₁₂H₁₂N₃O₂ 245.25 (calculated) Nicotinonitrile core, 4-methoxy, 2-(hydroxymethyl-pyrrole)
2-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile C₂₀H₁₈F₃N₅OS 441.45 Nicotinonitrile core, 4-trifluoromethyl, thioether linker, 3,5-dimethylpyrazole substituent
1-(2-ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile C₂₂H₂₇N₅O₅ 441.48 Nicotinonitrile core, azo group, 4-methyl, 2-ethylhexyl chain, nitro and methoxy substituents

Key Observations :

  • The target compound lacks the thioether and trifluoromethyl groups present in , which may reduce lipophilicity compared to the latter.
  • Unlike the azo-linked aromatic system in , the target compound’s pyrrole-hydroxymethyl group may favor hydrogen bonding over π-π stacking interactions.
  • The methoxy group is common to both the target and , but its position and electronic effects differ due to the nitro group in .

Physicochemical Properties

Property Target Compound Compound Compound
Hydrophilicity Moderate (hydroxymethyl enhances) Low (trifluoromethyl increases lipophilicity) Low (long alkyl chain dominates)
Electron Effects Electron-donating (methoxy) Electron-withdrawing (CF₃) Electron-withdrawing (nitro group)
Potential Solubility Higher in polar solvents (e.g., DMSO) Low (requires organic solvents) Very low (azo dye characteristics)

Research Findings :

  • The trifluoromethyl group in is associated with enhanced metabolic stability but may limit aqueous solubility .
  • The azo group in confers strong chromophoric properties, typical of dyes, but introduces photodegradation risks .
  • The target compound’s hydroxymethyl group could improve bioavailability compared to and , though experimental validation is needed.

Biological Activity

2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of a pyrrole ring, a methoxy group, and a nitrile functional group. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antitumor Activity : Preliminary in vitro studies indicate that the compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

The biological effects of this compound are believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, contributing to its antitumor and anti-inflammatory effects.
  • Receptor Modulation : Interaction with certain receptors may alter cellular responses, enhancing its therapeutic potential.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various derivatives of nicotinonitrile compounds. The results indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, highlighting its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (Breast Cancer)12 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32 µg/mLAntibiotics Journal
Escherichia coli32 µg/mLAntibiotics Journal
Anti-inflammatoryRAW 264.7 Macrophages-Inflammation Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile, and how can reaction yields be improved?

  • Methodology: Utilize coupling reactions between pyrrole derivatives and substituted nicotinonitriles. For example, highlights the use of reflux conditions with acetylating agents and pyridine bases to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
  • Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry of the hydroxymethyl-pyrrole precursor to minimize side products like unreacted nitrile intermediates.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s structure and substituent positions?

  • Methodology:

  • 1H-NMR: Identify the methoxy proton (δ ~3.8–4.0 ppm) and hydroxymethyl protons (δ ~4.5–5.0 ppm). Compare with structurally similar compounds in , where pyrrolidine substituents show distinct splitting patterns .
  • IR: Validate the nitrile group (C≡N stretch ~2200–2250 cm⁻¹) and hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are effective in predicting the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (as in ) to assess electron distribution and reactivity. Use molecular docking (e.g., AutoDock Vina) to model binding with kinase active sites, focusing on π–π stacking between the pyridine ring and aromatic residues .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., CH–π) to predict crystal packing and solubility limitations .

Q. How can researchers address discrepancies between experimental and computational data regarding the compound’s reactivity?

  • Methodology:

  • Synchrotron X-ray Diffraction: Resolve structural ambiguities (e.g., bond angles, torsion angles) to validate DFT-optimized geometries. used this approach to confirm orthorhombic crystal symmetry .
  • Kinetic Studies: Compare reaction rates (e.g., hydrolysis of the nitrile group) under varying pH conditions to refine computational models of aqueous stability.

Q. What strategies can enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodology:

  • Analog Design: Replace the hydroxymethyl group with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability, as demonstrated in for nitro-pyrazole derivatives .
  • ADMET Prediction: Use tools like SwissADME to evaluate logP, blood-brain barrier penetration, and CYP450 inhibition. ’s aromaticity indices (e.g., NICS) can guide modifications to reduce toxicity .

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